[(2R)-2-nitrocyclopropyl]benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2R)-2-nitrocyclopropyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8?,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNLPUUQLOMTGY-YGPZHTELSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1[N+](=O)[O-])C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C1C2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Mechanistic Studies
Elucidation of Cyclopropane (B1198618) Ring Formation Mechanisms
The construction of the strained three-membered ring is a pivotal step, and several mechanistic strategies have been developed to achieve this with high efficiency and stereocontrol.
The Michael Initiated Ring Closure (MIRC) reaction is a powerful and widely used method for synthesizing cyclopropanes. rsc.orgrsc.org This process occurs in a tandem sequence involving two key steps: a Michael addition followed by an intramolecular nucleophilic substitution.
The general pathway for the synthesis of a nitrocyclopropane (B1651597) derivative via MIRC begins with the conjugate addition (Michael addition) of a nucleophile to a nitroalkene, such as β-nitrostyrene. nih.govnih.gov In a common variant, the nucleophile is a carbanion generated from a compound with a leaving group, like dimethyl 2-bromomalonate. nih.gov
The detailed steps are as follows:
Michael Addition: A base or catalyst activates the Michael donor (e.g., dimethyl 2-bromomalonate), which then attacks the β-carbon of the nitroalkene (the Michael acceptor). This 1,4-conjugate addition breaks the alkene's π-bond and forms a new carbon-carbon single bond. The result is a nitronate intermediate. rsc.orgnih.gov
Intramolecular Cyclization: The newly formed nitronate anion, a form of enolate, then acts as an internal nucleophile. It attacks the carbon atom bearing the leaving group (e.g., bromide). nih.gov This step, an intramolecular SN2 reaction, closes the ring and expels the leaving group, thereby forming the cyclopropane ring. rsc.orgnih.gov
The stereoselectivity of the MIRC reaction is often high, allowing for the formation of specific diastereomers and enantiomers, particularly when chiral catalysts are employed. nih.gov
Both organocatalysis and metal catalysis have been successfully applied to the MIRC synthesis of nitrocyclopropanes, each operating through distinct catalytic cycles to ensure high enantioselectivity.
Organocatalytic Transformations: Organocatalysts, such as cinchona alkaloids (e.g., quinine (B1679958) derivatives) or prolinol derivatives, are frequently used to catalyze the asymmetric MIRC reaction. nih.govacs.org The catalytic cycle typically involves non-covalent interactions:
Catalyst-Substrate Complexation: The organocatalyst, often possessing a hydrogen-bond donating moiety (like a thiourea (B124793) or squaramide group) and a basic site (like a tertiary amine), simultaneously activates both the Michael donor and acceptor. nih.gov For example, a quinine-based catalyst can activate the nitroalkene through hydrogen bonding, while its basic nitrogen deprotonates the Michael donor. acs.org
Stereocontrolled Michael Addition: The chiral scaffold of the catalyst orients the two reactants in a specific three-dimensional arrangement, leading to a highly stereoselective Michael addition.
Ring Closure and Catalyst Regeneration: Following the addition, the intermediate cyclizes. The final product is then released, and the organocatalyst is regenerated to participate in the next cycle. rsc.org
Metal-Catalyzed Transformations: Transition metals, notably Nickel (Ni) and Rhodium (Rh), are also effective catalysts for cyclopropanation.
Nickel-Catalyzed MIRC: In this approach, a chiral complex, often formed from a nickel salt like Ni(OAc)₂ and a chiral diamine ligand, coordinates to the reactants. nih.gov The chiral ligand environment dictates the facial selectivity of the nucleophilic attack on the nitroalkene, leading to a highly enantioselective Michael adduct. This adduct then undergoes a base-promoted cyclization to yield the nitrocyclopropane. nih.gov
Rhodium-Catalyzed Cyclopropanation: This method typically involves the reaction of an alkene with a diazo compound, such as ethyl nitrodiazoacetate, in the presence of a rhodium catalyst (e.g., dirhodium tetraacetate). nih.govwikipedia.org The catalytic cycle is distinct from MIRC:
Metal Carbene Formation: The rhodium catalyst reacts with the diazo compound to form a highly reactive metal-carbene (or carbenoid) intermediate, with the expulsion of nitrogen gas (N₂). wikipedia.org
Carbene Transfer: The metal carbene then transfers the carbene fragment to the alkene in a concerted or stepwise fashion. The alkene approaches the metal carbene, and the new carbon-carbon bonds of the cyclopropane ring are formed. wikipedia.org The stereochemistry of the alkene is generally retained in the product. wikipedia.org Chiral rhodium catalysts are used to achieve high enantioselectivity. nih.gov
The synthesis of nitrocyclopropanes proceeds through various reactive intermediates, depending on the specific reaction pathway. The nature of these intermediates is fundamental to the mechanism of ring formation.
| Intermediate Type | Description/Formation | Relevant Reaction Type |
| Nitronate Anion (Nitronic Acid) | Formed after the initial Michael addition of a carbanion to a nitroalkene. It is the key nucleophilic species that initiates the intramolecular ring closure by displacing a leaving group. nih.gov | Michael Addition-Initiated Ring Closure (MIRC) |
| Metal-Carbene Species | A carbon atom with a lone pair of electrons and a vacant orbital, complexed to a transition metal center (e.g., Rh, Cu). It is generated from the reaction of a metal catalyst with a diazo compound and subsequently transferred to an alkene. nih.govwikipedia.org | Metal-Catalyzed Cyclopropanation with Diazo Compounds |
| Iodonium (B1229267) Ylides | Formed in situ from reagents like iodosobenzene (B1197198) and methyl nitroacetate. These ylides can react with alkenes, catalyzed by copper(I), to form the cyclopropane ring, serving as a carbene precursor. arkat-usa.orgacs.org | Ylide-Mediated Cyclopropanation |
Mechanistic Investigations of Nitrocyclopropyl Moiety Transformations
The strained, electron-deficient nitrocyclopropane ring is a versatile synthetic handle, susceptible to a variety of transformations. Mechanistic studies have focused on understanding the stereochemical outcomes of these reactions.
The high ring strain and the presence of the electron-withdrawing nitro group make the C-C bonds of the cyclopropane ring liable to cleavage under various conditions. nih.gov The stereochemical course of these ring-opening reactions is highly dependent on the reagents and the underlying mechanism.
Nucleophilic Ring-Opening: The cyclopropane ring can be opened by nucleophiles. For example, treatment with sodium thiophenoxide can lead to a nucleophilic addition that cleaves a C-C bond, resulting in a linear chain with controlled stereochemistry. nih.gov The reaction often proceeds via an SN2-type attack, leading to an inversion of configuration at the center of attack.
Lewis Acid-Induced Ring-Opening: Lewis acids like tin(II) chloride can coordinate to the carbonyl or nitro groups of substituted nitrocyclopropanes. This coordination facilitates the cleavage of a cyclopropane C-C bond, generating a stabilized cation and an enolate or nitronate. nih.gov The intermediate can then undergo further reactions, such as intramolecular cyclization to form new rings (e.g., furans or isoxazolines), with the stereochemistry being directed by the rearrangement pathway. nih.gov
Base-Promoted Ring-Opening: Under basic conditions, deprotonation can occur, followed by ring-opening. For some donor-acceptor cyclopropanes, this can lead to the formation of a p-quinone methide intermediate, which can then be trapped by nucleophiles. rsc.org
| Reaction Condition | Type of Ring Opening | Stereochemical Outcome |
| Nucleophiles (e.g., Sodium Thiophenoxide) | Nucleophilic Addition/Cleavage | Often proceeds with inversion of stereochemistry at the point of nucleophilic attack. nih.gov |
| Lewis Acids (e.g., SnCl₂) | C-C Bond Heterolysis | Can lead to zwitterionic intermediates, with subsequent reactions often being stereospecific, dictated by orbital alignment in the transition state. nih.gov |
| Base (e.g., TBAF, DBU) | Deprotonation followed by Cleavage | Can proceed through intermediates like quinone methides, with the stereochemistry of the final product depending on the trapping nucleophile's approach. nih.govrsc.org |
The nitro group is a versatile functional group that can be transformed into other functionalities, most notably an amino group. The reduction of the nitro group on a cyclopropane ring is a key transformation for accessing valuable cyclopropylamine (B47189) derivatives, which are important building blocks in medicinal chemistry. nih.govresearchgate.net
The reduction is typically achieved using standard reducing conditions:
Catalytic Hydrogenation: This method involves treating the nitrocyclopropane with hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd-C) or Raney Nickel. nih.gov The reaction proceeds on the surface of the catalyst, where the nitro group is reduced to an amine. This transformation generally occurs without cleavage of the cyclopropane ring and preserves the existing stereochemistry. acs.orgnih.gov
Metal-Mediated Reduction: Active metals like Zinc (Zn), Tin (Sn), or Iron (Fe) in an acidic medium (e.g., HCl or acetic acid) are also effective for reducing nitro groups. acs.orgyoutube.com The mechanism involves a series of single-electron transfers from the metal to the nitro group, followed by protonation steps. A final treatment with a base is often required to neutralize the acid and deprotonate the resulting ammonium (B1175870) salt to yield the neutral amine. youtube.com
These reduction methods provide reliable access to aminocyclopropanes from their nitro precursors, preserving the stereochemical integrity of the cyclopropane core. acs.org
Mechanistic Insights into Benzene (B151609) Ring Reactivity
The fundamental mechanism for reactions occurring at the benzene ring of cyclopropylbenzene (B146485) is the electrophilic aromatic substitution (SEAr) wikipedia.org. This mechanism is a two-step process regardless of the specific electrophile involved chemistrysteps.commsu.edu.
Step 1: Attack by the Aromatic Ring and Formation of the Sigma Complex
The reaction is initiated when the π-electron system of the benzene ring acts as a nucleophile and attacks a strong electrophile (E⁺) chemistrysteps.commasterorganicchemistry.com. This step is typically the slow, rate-determining step because it disrupts the stable aromatic sextet of the benzene ring msu.edumasterorganicchemistry.com. The attack forms a new sigma bond between one of the carbon atoms of the ring and the electrophile. This results in a resonance-stabilized carbocation intermediate known as an arenium ion, a Wheland intermediate, or a sigma complex wikipedia.orgmsu.edu. This intermediate is positively charged, and the charge is delocalized across the remaining conjugated system, specifically at the ortho and para positions relative to the point of electrophilic attack chemistrysteps.com.
Step 2: Deprotonation and Restoration of Aromaticity
For example, in the nitration of cyclopropylbenzene, the electrophile is the nitronium ion (NO₂⁺), which is generated by reacting nitric acid with a stronger acid catalyst like sulfuric acid chemistrysteps.comlibretexts.orgyoutube.com. The cyclopropyl-substituted benzene ring attacks the nitronium ion to form the corresponding arenium ion, which is then deprotonated to yield nitrocyclopropylbenzene youtube.com.
The cyclopropyl (B3062369) group exerts a significant influence on both the rate (reactivity) and the regioselectivity (orientation) of electrophilic aromatic substitution on the benzene ring. This influence is a combination of inductive and stereoelectronic (resonance) effects msu.edulibretexts.org.
Inductive and Stereoelectronic Effects: The cyclopropyl ring's C-C bonds have a high degree of p-character, allowing them to interact conjugatively with adjacent π-systems, a behavior that resembles a carbon-carbon double bond msu.edustackexchange.com. This donation of electron density into the benzene ring via resonance is a key stereoelectronic effect. It stabilizes the positive charge in the arenium ion intermediate, particularly when the charge is at the ortho and para positions libretexts.org. This electron-donating resonance effect outweighs the group's weak electron-withdrawing inductive effect (arising from the slightly higher electronegativity of sp²-hybridized carbons relative to hydrogen) msu.edulibretexts.org.
Activating and Directing Effects: Because the net electronic effect is electron donation, the cyclopropyl group is classified as an activating group . It makes the benzene ring more nucleophilic and thus more reactive towards electrophiles than benzene itself wikipedia.orglibretexts.org. This activation leads to faster rates of electrophilic substitution.
The resonance stabilization is most effective when the electrophile adds to the ortho or para positions. The resonance structures for the ortho and para arenium ions include a tertiary carbocation where the positive charge is adjacent to the cyclopropyl group, which provides significant stabilization. The meta attack does not allow for such direct stabilization of the positive charge by the cyclopropyl group libretexts.org. Consequently, the cyclopropyl group is an ortho, para-director , meaning incoming electrophiles are predominantly directed to these positions msu.edulibretexts.org.
The table below compares the relative reaction rates and product isomer distributions for the nitration of benzene, toluene (B28343) (an alkylbenzene), and tert-butylbenzene. This data illustrates the activating and directing effects of alkyl groups, which serve as a useful comparison for understanding the effects of the cyclopropyl substituent.
Data sourced from reference msu.edu. The relative rates show that alkyl groups like methyl and tert-butyl activate the ring towards nitration compared to benzene. The product distribution confirms their status as ortho, para-directors, although steric hindrance from the bulky tert-butyl group significantly reduces the proportion of the ortho product.
Table of Compounds Mentioned
Applications in Advanced Organic Synthesis
Utilization of Optically Active Nitrocyclopropylbenzenes as Chiral Building Blocks
Optically active nitrocyclopropylbenzenes, such as [(2R)-2-nitrocyclopropyl]benzene, are powerful chiral building blocks in asymmetric synthesis. Their utility stems from the stereocontrolled transformations they can undergo, allowing for the transfer of chirality to new, more complex molecules. The nitro group can be readily transformed into other functional groups, such as amines, which are pivotal in many biologically active compounds. The cyclopropane (B1198618) ring itself can either be retained in the final product or be opened in a stereospecific manner to generate acyclic structures with defined stereochemistry.
The diastereoselective addition of various nucleophiles to nitrocyclopropanes is a key strategy. For instance, the reaction of anions of 2-nitro-1-phenylcyclopropanes with α,β-unsaturated esters can proceed with high diastereoselectivity, leading to the formation of functionalized cyclopropyl (B3062369) derivatives. These reactions underscore the ability of the nitrocyclopropylbenzene scaffold to direct the stereochemical outcome of bond-forming events.
Precursors for the Synthesis of Complex Molecular Architectures
The reactivity of the nitrocyclopropyl group allows for its elaboration into a variety of more complex structural motifs. This has been exploited in the synthesis of amino acids, heterocyclic systems, and natural products.
One of the most significant applications of this compound and its derivatives is in the synthesis of aminocyclopropanecarboxylic acids (ACCs). These are conformationally constrained amino acids that are of great interest in medicinal chemistry for the development of peptides with improved properties. The synthesis of ACCs from nitrocyclopropanes typically involves the reduction of the nitro group to an amine and the introduction of a carboxylic acid functionality.
A common route involves the Michael addition of a nucleophile to a nitrocyclopropanecarboxylate, followed by reduction of the nitro group. For example, the diastereoselective addition of Grignard reagents to ethyl 2-nitrocyclopropanecarboxylate has been demonstrated. Subsequent chemical modifications can then lead to the desired ACCs.
The following table summarizes the transformation of a nitrocyclopropyl precursor to an aminocyclopropyl analog.
| Precursor | Reagents and Conditions | Product | Reference |
| Ethyl (1R,2R)-2-nitro-1-phenylcyclopropanecarboxylate | 1. R'MgX (Grignard reagent) 2. Reduction of nitro group (e.g., H₂, Pd/C) | Substituted aminocyclopropanecarboxylic acid ester |
This methodology provides access to a wide range of substituted ACCs with controlled stereochemistry, which are valuable building blocks for drug discovery.
The strained ring and the reactive nitro group of nitrocyclopropylbenzenes make them suitable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. Ring-opening reactions of the cyclopropane ring, often triggered by the reduction of the nitro group, can lead to the formation of larger rings incorporating the nitrogen atom.
For instance, the reduction of 2-nitro-1-phenylcyclopropanes can lead to the formation of substituted pyrrolidines. The reaction pathway is thought to involve the formation of a cyclopropylamine (B47189) intermediate, which then undergoes a ring-expansion reaction. This strategy allows for the stereocontrolled synthesis of highly functionalized five-membered nitrogen heterocycles.
The utility of this compound and related compounds is highlighted by their successful application in the total synthesis of complex natural products. A notable example is the antibiotic Hormaomycin, which contains a unique (Z)-2-(1-nitrocyclopropyl)vinyl side chain. The synthesis of this natural product has been a significant challenge, and the development of methods to construct the nitrocyclopropyl moiety has been a key focus.
Synthetic approaches to Hormaomycin and its analogs have utilized nitrocyclopropane (B1651597) derivatives as key intermediates. For example, the synthesis of the side chain has been achieved through the condensation of a nitrocyclopropanecarbaldehyde with a suitable phosphonium (B103445) ylide. Furthermore, fluorinated analogs of Hormaomycin have been synthesized to explore the effects of fluorine incorporation on biological activity. The synthesis of these analogs also relies on the use of appropriately functionalized nitrocyclopropane precursors.
The table below outlines a key synthetic step in the preparation of a Hormaomycin analog.
| Reactant 1 | Reactant 2 | Product | Significance | Reference |
| (1R,2R)-1-formyl-2-nitrocyclopropane | A phosphonium ylide | A precursor to the (Z)-2-(1-nitrocyclopropyl)vinyl side chain of Hormaomycin | Demonstrates the use of a nitrocyclopropane building block in natural product synthesis. |
Contribution to the Development of Functional Organic Materials
While the primary applications of this compound have been in synthetic and medicinal chemistry, its unique electronic and structural features suggest potential for use in materials science. The combination of a rigid cyclopropane ring and a polar nitro group can impart interesting properties to larger molecules.
For example, the incorporation of cyclopropane rings into the core of liquid crystals has been shown to influence their mesomorphic properties. While specific studies on the use of this compound in functional materials are not extensively reported, the principles of molecular design suggest that its derivatives could be explored for applications in areas such as nonlinear optics or as components of chiral polymers. The strong dipole moment associated with the nitro group could be advantageous in creating materials with specific electronic or optical responses.
Computational and Theoretical Investigations
Quantum Chemical Calculations of Reaction Pathways and Transition States
Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction pathways and the characterization of transient species such as transition states. nih.govnih.gov Methods like Density Functional Theory (DFT) are frequently employed to model reactions involving complex organic molecules. nih.govcas.cz
For the formation or reaction of [(2R)-2-nitrocyclopropyl]benzene, these calculations can elucidate the step-by-step mechanism. For instance, in a potential synthetic route like the cyclopropanation of styrene (B11656) with a nitrating agent, calculations can identify the transition state structures for the addition and ring-closing steps. The energies of these transition states, relative to the reactants and intermediates, determine the reaction kinetics.
An automated reaction path search method, combined with kinetic analysis, can be used to explore various potential pathways and predict the most likely routes leading to the target product. nih.gov By calculating the Gibbs free energies (ΔG) and activation barriers, researchers can predict reaction feasibility and identify rate-determining steps. nih.gov For example, a study on the rearrangement of Dewar benzene (B151609) derivatives used DFT methods to locate two distinct transition states and confirmed the proposed reaction mechanism through Intrinsic Reaction Coordinate (IRC) calculations. cas.cz A similar approach could be applied to study the potential rearrangements or ring-opening reactions of the nitrocyclopropane (B1651597) ring in this compound.
Table 1: Illustrative Calculated Energy Profile for a Hypothetical Reaction Step This table presents hypothetical data for the ring-opening of a nitrocyclopropane to illustrate the type of information obtained from quantum chemical calculations.
| Species | Method/Basis Set | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactant (Nitrocyclopropane) | B3LYP/6-311+G | 0.0 | 0.0 |
| Transition State | B3LYP/6-311+G | +25.4 | +24.9 |
| Product (Allylic Nitro Compound) | B3LYP/6-311+G** | -15.2 | -16.0 |
Theoretical Modeling of Stereoselectivity and Enantiocontrol in Catalytic Systems
Achieving high stereoselectivity is a central goal in modern organic synthesis. Theoretical modeling is crucial for understanding and predicting the enantioselectivity observed in catalytic reactions that produce chiral molecules like this compound. Computational studies can reveal the subtle non-covalent interactions between the substrate, catalyst, and reagents that govern the stereochemical outcome. researchgate.net
In the context of synthesizing this compound, a chiral catalyst would be used to control the facial selectivity of the attack on an alkene precursor. Computational models can be built to analyze the transition states leading to the (2R) and (2S) enantiomers. By comparing the calculated activation energies for these two pathways, the enantiomeric excess (ee) can be predicted. These models help in rationalizing the role of the chiral ligand and the metal center in creating a chiral environment that favors one stereoisomeric pathway over the other. researchgate.net Such insights are foundational for the rational design of new and more effective catalysts. nih.gov
Conformational Analysis and Stereochemical Relationships within Nitrocyclopropylbenzenes
The three-dimensional structure and conformational preferences of nitrocyclopropylbenzenes directly influence their physical properties and chemical reactivity. Theoretical methods are used to perform conformational analyses, identifying the most stable arrangements of the phenyl and nitro groups relative to the cyclopropane (B1198618) ring. nih.gov
For this compound, the primary conformational flexibility arises from the rotation around the C-C bond connecting the phenyl group to the cyclopropane ring. A Potential Energy Surface (PES) scan can be performed by systematically rotating this dihedral angle and calculating the energy at each point, revealing the global and local energy minima. researchgate.net The analysis would likely show that conformations minimizing steric hindrance between the phenyl ring and the nitro group are energetically favored. Theoretical NMR chemical shifts and coupling constants can also be calculated for different conformers and compared with experimental data to validate the predicted conformational preferences. nih.gov
Table 2: Example of Calculated Rotational Barrier for the Phenyl Group This table presents hypothetical data based on typical computational results for substituted benzenes.
| Conformation | Dihedral Angle (H-C-C-Ph) | Method | Relative Energy (kcal/mol) |
| Staggered (Minimum) | 60° | DFT/B3LYP | 0.0 |
| Eclipsed (Transition State) | 0° | DFT/B3LYP | 3.5 |
Electronic Structure Calculations and Reactivity Predictions
The electronic structure of a molecule dictates its reactivity. Calculations can provide a wealth of information about the distribution of electrons and the nature of chemical bonds. For this compound, the electron-withdrawing nature of the nitro group and the strained cyclopropane ring create a unique electronic profile.
Frontier Molecular Orbital (FMO) theory is a key tool for predicting reactivity. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. A low HOMO-LUMO energy gap generally indicates higher reactivity. researchgate.net The spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.netglobalresearchonline.net For this compound, the MEP would show a region of negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating a site susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would highlight areas prone to nucleophilic attack. Natural Bond Orbital (NBO) analysis can further quantify charge distributions and analyze hyperconjugative interactions that contribute to the molecule's stability. globalresearchonline.net
Table 3: Illustrative Electronic Properties of this compound This table contains hypothetical data typical for nitro-aromatic compounds, calculated using DFT.
| Property | Method/Basis Set | Calculated Value | Interpretation |
| HOMO Energy | B3LYP/6-31G(d) | -7.2 eV | Site of electron donation (nucleophilicity) |
| LUMO Energy | B3LYP/6-31G(d) | -1.5 eV | Site of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | B3LYP/6-31G(d) | 5.7 eV | Indicates moderate kinetic stability |
| Dipole Moment | B3LYP/6-31G(d) | 4.2 D | Reflects significant charge separation due to the nitro group |
Future Research Directions and Emerging Trends
Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity and Efficiency
The asymmetric synthesis of nitrocyclopropanes, including [(2R)-2-nitrocyclopropyl]benzene, is a key area of research, with a significant focus on developing highly efficient and stereoselective catalytic systems. mdpi.comfrontiersin.orgnih.gov The quest for catalysts that can deliver high yields and excellent enantiomeric excess (e.e.) is driven by the importance of enantiomerically pure compounds in various applications, particularly in pharmaceuticals. nih.gov
Recent advancements have seen the successful use of organocatalysts, such as those based on chiral amines, in promoting the stereoselective synthesis of functionalized nitrocyclopropanes. nih.gov For instance, 5-(pyrrolidin-2-yl)-1H-tetrazole has been employed as an organocatalyst for the nitrocyclopropanation of 2-cyclohexen-1-one, achieving high yields and good enantioselective control. nih.gov Bifunctional catalysts, which possess both a Brønsted acid and a Lewis base site, are also being explored to enhance both reactivity and stereocontrol in these transformations. frontiersin.org
Researchers are also investigating metallaphotoredox catalysis as a novel approach. nih.gov This strategy combines visible-light photoredox catalysis with transition-metal catalysis to enable new, previously inaccessible bond formations under mild conditions. frontiersin.org The development of new chiral ligands for metal catalysts, such as rhodium and copper, is another active area of research aimed at improving the stereochemical outcome of cyclopropanation reactions. mdpi.comnih.gov
The table below summarizes some of the catalytic systems being explored for the asymmetric synthesis of nitrocyclopropanes.
| Catalyst Type | Example | Key Features |
| Organocatalysts | Chiral Amines (e.g., 5-(pyrrolidin-2-yl)-1H-tetrazole) | Metal-free, good enantioselectivity. nih.gov |
| Bifunctional Catalysts | Quinoline-squaramide catalysts | Possess both acidic and basic sites for enhanced reactivity and stereocontrol. frontiersin.org |
| Metal Catalysts | Chiral Rhodium and Copper Complexes | High catalytic activity, potential for high stereoselectivity with appropriate ligands. mdpi.comnih.gov |
| Metallaphotoredox Catalysis | Photoinduced Copper Catalyst Systems | Enables novel bond formations under mild conditions. nih.gov |
The overarching goal is to develop catalytic systems that are not only highly selective and efficient but also robust, scalable, and environmentally benign, paving the way for the practical and large-scale synthesis of enantiopure nitrocyclopropanes like this compound. frontiersin.orgnih.gov
Development of Sustainable and Green Synthetic Methodologies for Nitrocyclopropylbenzenes
In line with the growing emphasis on green chemistry, a significant research thrust is directed towards developing sustainable and environmentally friendly methods for synthesizing nitrocyclopropylbenzenes. rsc.org This involves exploring alternative reaction media, reducing waste generation, and utilizing more benign reagents.
One promising approach is the use of domino reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation, thereby increasing efficiency and reducing the number of purification steps. fao.org For example, a "green" methodology for preparing 1,1-diaryl-2-methyl-2-nitrocyclopropanes has been developed through a domino reaction of diaryldiazomethanes with 2-nitroprop-1-ene under mild conditions. fao.org
The use of solid-supported reagents and catalysts is another strategy to enhance the sustainability of these syntheses. rsc.org For instance, a more eco-friendly route to β-nitro ketones, which can be precursors to nitrocyclopropanes, utilizes a solid-supported nitrite (B80452) and an emerging "green solvent" like cyclopentyl methyl ether (CPME). rsc.org This method minimizes the use of volatile organic solvents and simplifies work-up procedures. rsc.org
Furthermore, the principles of a nanocircular economy are being considered, which involve designing synthetic processes that are resource-efficient and minimize environmental impact. rsc.org This includes the use of biocompatible and biodegradable materials where possible. rsc.org The development of metal-free catalytic systems, as discussed in the previous section, also contributes to the greenness of the synthesis by avoiding the use of potentially toxic and expensive heavy metals. acs.org
The following table highlights some of the green and sustainable approaches being investigated for the synthesis of nitrocyclopropanes:
| Approach | Description | Advantages |
| Domino Reactions | Multiple bond formations in a single step. fao.org | Increased efficiency, reduced waste. fao.org |
| Solid-Supported Reagents | Reagents immobilized on a solid support. rsc.org | Easier separation, potential for catalyst recycling. rsc.org |
| Green Solvents | Use of environmentally benign solvents like CPME. rsc.org | Reduced toxicity and environmental impact. rsc.org |
| Metal-Free Catalysis | Employing organocatalysts or other non-metal-based systems. acs.org | Avoids heavy metal contamination. acs.org |
Chemoenzymatic and Biocatalytic Approaches to Enantiopure Compounds
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has spurred the exploration of chemoenzymatic and biocatalytic methods for the synthesis of chiral molecules like this compound. nih.govrsc.orgnih.gov These approaches leverage the high selectivity of enzymes to achieve excellent stereocontrol under mild reaction conditions. researchgate.net
One strategy involves the use of enzymes, such as alcohol dehydrogenases (ADHs), for the asymmetric reduction of prochiral α-nitro ketones to produce chiral β-nitro alcohols, which are versatile precursors. mdpi.comrsc.org For example, specific ADHs have been shown to reduce aromatic and aliphatic α-nitro ketones with high conversions and enantioselectivities, yielding either the (S) or (R)-enantiomer of the corresponding nitroalcohol. mdpi.com
Hydroxynitrile lyases (HNLs) are another class of enzymes that have been successfully employed in the stereoselective synthesis of β-nitro alcohols through the addition of nitroalkanes to aldehydes. researchgate.netrsc.org Both (R)- and (S)-selective HNLs have been identified and utilized for this purpose. rsc.org
The table below provides examples of enzymatic approaches for the synthesis of chiral nitro compounds:
| Enzyme Class | Reaction Type | Substrates | Products |
| Alcohol Dehydrogenases (ADHs) | Asymmetric reduction | α-Nitro ketones | Chiral β-nitro alcohols. mdpi.comrsc.org |
| Hydroxynitrile Lyases (HNLs) | Asymmetric nitroaldol reaction | Aldehydes and nitroalkanes | Chiral β-nitro alcohols. researchgate.netrsc.org |
| Ketoreductases | Asymmetric reduction | Ketones | Chiral alcohols. nih.gov |
These biocatalytic and chemoenzymatic strategies represent a powerful and sustainable alternative to traditional chemical methods for accessing enantiopure building blocks. nih.govrsc.org
Exploitation of this compound in Cascade and Multicomponent Reactions
The strained three-membered ring and the electron-withdrawing nitro group make this compound a versatile substrate for cascade and multicomponent reactions (MCRs). beilstein-journals.orgorganic-chemistry.orgfrontiersin.org These reactions are highly efficient processes that allow for the rapid construction of complex molecular scaffolds from simple starting materials in a single operation. beilstein-journals.orgfrontiersin.org
The reactivity of the nitrocyclopropane (B1651597) ring can be harnessed in various transformations. For example, the ring can be opened under different conditions to generate reactive intermediates that can then participate in subsequent reactions. The nitro group itself can also be transformed into other functional groups, further expanding the synthetic utility of the molecule. wikipedia.org
MCRs involving nitroalkenes, which are precursors to nitrocyclopropanes, are well-established. nih.gov These reactions often proceed through a Michael addition followed by further transformations. nih.gov The development of MCRs that directly utilize nitrocyclopropanes is an emerging area of research. The goal is to design novel reaction sequences that take advantage of the unique reactivity of the nitrocyclopropane moiety to access diverse and complex molecular architectures. beilstein-journals.org
For instance, the Ugi four-component reaction (Ugi-4CR) is a powerful MCR that can be adapted to incorporate nitro-containing components. beilstein-journals.org By designing a reaction where a derivative of this compound acts as one of the components, it may be possible to synthesize complex, chiral molecules in a highly convergent manner.
The exploration of cascade reactions initiated by the ring-opening of nitrocyclopropanes is another promising avenue. The resulting intermediates could be trapped by various nucleophiles or electrophiles in an intramolecular or intermolecular fashion, leading to the formation of new ring systems.
The table below outlines potential applications of this compound in advanced synthetic reactions:
| Reaction Type | Potential Application of this compound | Desired Outcome |
| Multicomponent Reactions (MCRs) | As a key building block in reactions like the Ugi-4CR. beilstein-journals.org | Rapid synthesis of complex, chiral molecules. beilstein-journals.org |
| Cascade Reactions | As a trigger for a sequence of bond-forming events upon ring-opening. | Construction of polycyclic and heterocyclic systems. |
| Domino Reactions | Participation in a series of intramolecular reactions. | Efficient formation of intricate molecular architectures. fao.org |
The development of such reactions would significantly enhance the synthetic value of this compound and open up new avenues for the discovery of novel bioactive compounds and functional materials.
Integration of Nitrocyclopropylbenzene Frameworks into Advanced Functional Materials and Supramolecular Assemblies
The unique electronic and structural features of nitrocyclopropylbenzene frameworks make them attractive candidates for incorporation into advanced functional materials and supramolecular assemblies. The strong electron-withdrawing nature of the nitro group can significantly influence the electronic properties of a molecule, making it useful in the design of materials with specific optical or electronic functions. wikipedia.org
Nitroaromatic compounds, in general, have been studied for their role in various materials. nih.gov For example, their ability to accept electrons makes them potential components in charge-transfer complexes and organic electronic devices. The integration of the rigid and strained cyclopropane (B1198618) ring adds a unique structural constraint that can be used to control the three-dimensional arrangement of molecules in a material.
In the realm of supramolecular chemistry, the nitro group can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for the self-assembly of molecules into well-defined architectures. nih.gov For instance, nitro compounds have been shown to act as co-catalysts in Brønsted acid catalysis through the formation of hydrogen-bonded aggregates. nih.gov This suggests that nitrocyclopropylbenzene derivatives could be designed to self-assemble into organized structures with potential catalytic or recognition properties.
Furthermore, the development of polymer nanohybrids incorporating nitrobenzene (B124822) derivatives is an active area of research. acs.org These materials can exhibit interesting optoelectronic properties and have potential applications in sensing and catalysis. acs.org By incorporating this compound into polymer chains or as part of a larger supramolecular complex, it may be possible to create novel materials with tailored properties.
The table below highlights potential applications of nitrocyclopropylbenzene frameworks in materials science:
| Application Area | Potential Role of Nitrocyclopropylbenzene | Desired Properties |
| Organic Electronics | As an electron-accepting component. | Tunable electronic and optical properties. nih.gov |
| Supramolecular Chemistry | As a building block for self-assembly. | Formation of ordered structures with specific functions. nih.gov |
| Functional Polymers | As a monomer or functional group in a polymer chain. | Creation of materials for sensing or catalysis. acs.org |
| Crystal Engineering | To control intermolecular interactions and packing in crystals. | Design of materials with specific solid-state properties. |
The exploration of this compound in these areas is still in its early stages, but the potential for creating novel and functional materials is significant.
Q & A
Basic Research Questions
Q. What methodologies are effective for synthesizing [(2R)-2-nitrocyclopropyl]benzene with high enantiomeric purity?
- Key Challenges : The strained cyclopropane ring and electron-withdrawing nitro group complicate synthesis. Stereochemical control is critical due to the chiral center at C2.
- Methodologies :
- Use asymmetric catalysis (e.g., chiral transition-metal catalysts) to induce enantioselectivity during cyclopropanation .
- Employ ring-closing metathesis or Simmons–Smith reactions with chiral auxiliaries to stabilize intermediates.
- Monitor reaction progress via HPLC with chiral columns to assess enantiomeric excess (ee).
Q. How can the stereochemistry and electronic environment of this compound be characterized?
- Techniques :
- NMR Spectroscopy : Analyze H and C coupling constants (e.g., ) to confirm cyclopropane geometry. Nuclear Overhauser Effect (NOE) experiments validate spatial arrangements .
- X-ray Crystallography : Resolve absolute configuration and bond angles (e.g., C-C-C in cyclopropane ~60°) .
- Computational Methods : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the nitro group on ring strain .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound under catalytic hydrogenation?
- Reactivity Profile :
- The nitro group undergoes selective reduction to an amine, but the cyclopropane ring may open under high-pressure due to strain.
- Mechanistic Pathways :
- Kinetic Control : Use Pd/C at low pressure (1–2 atm) to reduce -NO to -NH without ring cleavage.
- Thermodynamic Control : Higher pressures (>5 atm) or acidic conditions trigger ring-opening via β-elimination, forming allylic amines .
- Validation : Monitor intermediates via in situ IR spectroscopy (C-NO stretch at ~1520 cm) and GC-MS for fragmentation patterns .
Q. How does the electronic structure of this compound influence its biological interactions, and how can this be modeled computationally?
- Electronic Effects :
- The nitro group withdraws electron density, polarizing the cyclopropane ring and enhancing electrophilicity. This impacts binding to enzymes (e.g., nitroreductases) .
- Computational Modeling :
- Molecular Docking : Simulate interactions with biological targets (e.g., malaria parasites) using AutoDock Vina. Compare binding affinities to fluorinated analogues (e.g., CF-substituted cyclopropanes) .
- QM/MM Simulations : Study transition states of nitro reduction in enzyme active sites (e.g., NADPH-dependent reductases) .
Q. What strategies mitigate instability of this compound in aqueous or oxidative environments?
- Instability Factors :
- Hydrolysis of the cyclopropane ring in acidic/basic media.
- Oxidative degradation of the nitro group.
- Stabilization Methods :
- Formulate as a Prodrug : Protect the nitro group with ester moieties, cleaved enzymatically in vivo.
- Encapsulation : Use liposomal or cyclodextrin carriers to shield the compound from aqueous degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
